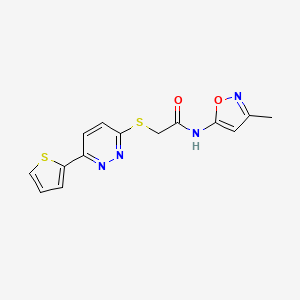
1-(4-Iodophenyl)-3-((4-methylphenyl)sulfonyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Iodophenyl)-3-((4-methylphenyl)sulfonyl)urea is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to have several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(4-Iodophenyl)-3-((4-methylphenyl)sulfonyl)urea is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes that are involved in cell growth and proliferation. It has also been found to induce apoptosis, a programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Iodophenyl)-3-((4-methylphenyl)sulfonyl)urea has several biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines in the body, indicating its potential as an anti-inflammatory agent. It has also been shown to reduce the levels of reactive oxygen species, indicating its potential as an anti-oxidant agent. Furthermore, it has been reported to have a low toxicity profile, making it a safe candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-Iodophenyl)-3-((4-methylphenyl)sulfonyl)urea in lab experiments is its high yield during synthesis. It is also a stable compound, making it easy to handle and store. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-(4-Iodophenyl)-3-((4-methylphenyl)sulfonyl)urea. One possible direction is to investigate its potential as a therapeutic agent for inflammatory diseases. Another direction is to explore its potential as an antibacterial and antifungal agent. Furthermore, its potential as an anti-tumor agent can be further studied to determine its efficacy in different types of cancer cells. Additionally, the mechanism of action of this compound can be further elucidated to understand its effects on cellular processes.
Conclusion:
In conclusion, 1-(4-Iodophenyl)-3-((4-methylphenyl)sulfonyl)urea is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new therapeutic agents for various diseases.
Synthesemethoden
The synthesis of 1-(4-Iodophenyl)-3-((4-methylphenyl)sulfonyl)urea has been reported in several studies. One of the commonly used methods involves the reaction of 4-iodoaniline with 4-methylbenzenesulfonyl chloride in the presence of triethylamine and then treating the resulting product with urea in the presence of a catalyst. The reaction yields 1-(4-Iodophenyl)-3-((4-methylphenyl)sulfonyl)urea as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
1-(4-Iodophenyl)-3-((4-methylphenyl)sulfonyl)urea has been used in various scientific research applications. It has been found to have potential as an anti-tumor agent due to its ability to inhibit the growth of cancer cells. Studies have also shown that this compound has anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases. Furthermore, it has been reported to have antibacterial and antifungal activities, making it a promising candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
1-(4-iodophenyl)-3-(4-methylphenyl)sulfonylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O3S/c1-10-2-8-13(9-3-10)21(19,20)17-14(18)16-12-6-4-11(15)5-7-12/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFVYUWMEAQYHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodophenyl)-3-((4-methylphenyl)sulfonyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


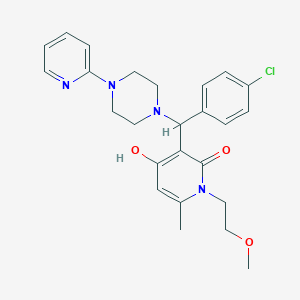
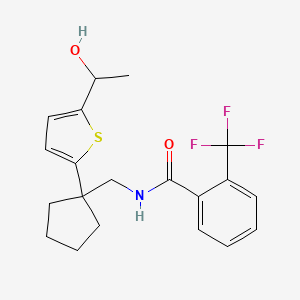
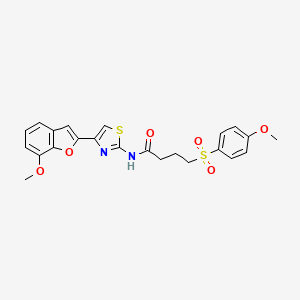
![N-[1-Phenyl-2-(1,2,4-triazol-1-yl)ethyl]but-2-ynamide](/img/structure/B2455262.png)
![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2455265.png)
![(1R,5S)-6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B2455266.png)
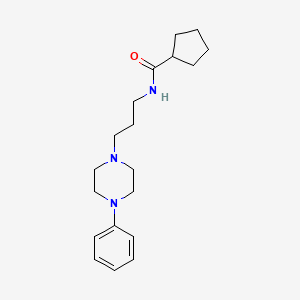
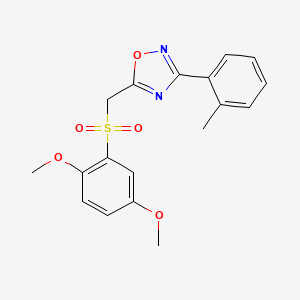
![1-benzyl-2-hydroxy-8,8-dimethyl-5-(2-thienyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B2455274.png)
![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-3-methylquinoxaline](/img/structure/B2455275.png)
![ethyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

